sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

Chiral purity Enantiomeric specification Vibegron synthesis

Sodium (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS 1421271-01-3) is the sodium salt of the (S)-configured pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, with molecular formula C₈H₇N₂NaO₃ and molecular weight 202.14 g/mol. It belongs to the pyrrolopyrimidine heterocycle class and serves as a critical chiral intermediate in the synthesis of Vibegron (MK-4618), a selective β3-adrenoceptor agonist approved for overactive bladder.

Molecular Formula C8H7N2NaO3
Molecular Weight 202.14 g/mol
Cat. No. B13396173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate
Molecular FormulaC8H7N2NaO3
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESC1CC2=NC=CC(=O)N2C1C(=O)[O-].[Na+]
InChIInChI=1S/C8H8N2O3.Na/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1
InChIKeyLRRYFHNJQIJOSH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS 1421271-01-3): Procurement Identity and Class Definition


Sodium (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS 1421271-01-3) is the sodium salt of the (S)-configured pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, with molecular formula C₈H₇N₂NaO₃ and molecular weight 202.14 g/mol [1]. It belongs to the pyrrolopyrimidine heterocycle class and serves as a critical chiral intermediate in the synthesis of Vibegron (MK-4618), a selective β3-adrenoceptor agonist approved for overactive bladder [2]. The compound is commercially designated as MK-4618 Pyrimidinone Acid Sodium Salt, supplied as a white to off-white crystalline powder with purity specifications typically ≥98% (HPLC) and storage at 2–8°C [3].

Why In-Class Pyrrolopyrimidine Intermediates Cannot Substitute for Sodium (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate in Vibegron Synthesis


Although multiple pyrrolo[1,2-a]pyrimidine-6-carboxylate derivatives share the same core scaffold, their interchangeability in Vibegron synthesis is precluded by three non-negotiable requirements: (i) the (6S) absolute configuration is essential for generating the correct stereochemistry of the final API—the (6R) enantiomer is classified as an impurity (Vibegron Impurity 19) rather than a productive intermediate [1]; (ii) the sodium salt form enables direct amidation coupling without pre-activation of the carboxylic acid, a step that is integrated into multiple patented manufacturing routes [2]; and (iii) the methyl ester analog (CAS 1190392-23-4) requires an additional saponification step to generate the free acid before coupling, adding process complexity and potentially reducing overall yield .

Quantitative Differentiation Evidence for Sodium (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate Against Closest Analogs


Chiral Configuration: (6S) Enantiomer as the Productive Vibegron Intermediate vs. (6R) as a Regulated Impurity

The (6S) absolute configuration at the 6-position of the pyrrolopyrimidine core is mandatory for the biological activity of the downstream API Vibegron. The (6R) enantiomer—sodium (R)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate—is formally catalogued as Vibegron Impurity 19 and is sold as a reference standard for analytical method validation, not as a synthetic intermediate [1]. In the enzymatic ketoreductase-based synthesis of the Vibegron chiral precursor, an enantiomeric excess of >99% e.e. and diastereomeric excess >99% d.e. is achieved at a substrate loading of 200 g/L with 97% conversion, underscoring the stringency of chiral purity requirements [2].

Chiral purity Enantiomeric specification Vibegron synthesis Impurity profiling

Salt Form Advantage: Sodium Salt Enables Direct Amidation Coupling Without Pre-Activation vs. Free Acid Requiring In Situ Activation

In the Intas Pharmaceuticals patent example, sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (Formula III, 10 g) is reacted directly with tert-butyl (2S,5R)-2-(4-aminobenzyl)-5-((R)-hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate (Formula IV, 20 g) using HATU (15 g) and TEA (30 mL) in DMF at 0°C to ambient temperature, yielding the coupled product without a separate carboxylate activation step [1]. In contrast, the free acid form (CAS 1190392-22-3) requires in situ deprotonation or conversion to an activated ester prior to amidation, adding a process step [2]. The 2025 Chiron approach publication explicitly states that 'final amidation with a commercially available pyrrolopyrimidine sodium salt furnished Vibegron in excellent overall yield,' confirming the sodium salt as the preferred direct-coupling substrate [3].

Amidation efficiency Salt form selection Process chemistry Vibegron coupling step

Commercial Purity Benchmark: ≥98% (HPLC) Sodium Salt vs. 95%+ Alternative Supplier Specifications

Multiple authoritative vendors including MolCore, Chemscene, Aladdin Scientific, AKSci, and Naarini consistently specify the sodium salt at ≥98% purity (HPLC) or NLT 98%, with some offering certificates of analysis documenting appearance (white to off-white crystalline powder), water content (by KF/TGA), and identity confirmation by ¹H-NMR, IR, and mass spectrometry . In comparison, the methyl ester analog (CAS 1190392-23-4) is also listed at 98% purity but lacks the direct amidation capability . Some lower-tier suppliers list the sodium salt at only 95%+ purity, representing a meaningful 3% absolute purity differential that may impact downstream coupling stoichiometry and impurity burden .

Purity specification Procurement grade Quality control GMP intermediate

Regulatory Positioning: Sodium Salt as a Validated Reference Standard for Vibegron ANDA Impurity Profiling vs. Free Acid

The sodium salt is formally designated as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for generic Vibegron [1]. It is listed as 'Vibegron KSM-II-Impurity' and 'MK-4618 Pyrimidinone Acid Sodium Salt' in pharmacopeial reference standard catalogs. The free acid (CAS 1190392-22-3) is similarly described as Vibegron Impurity 9, but the sodium salt form is the more commonly supplied reference standard due to its improved handling characteristics and direct relevance to the sodium salt form of the manufacturing intermediate [2]. ChemWhat explicitly states that Vibegron Impurity 20 (the sodium salt) 'can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Vibegron' with traceability against USP or EP pharmacopeial standards available upon request [3].

Reference standard ANDA Impurity method validation Regulatory compliance

Stability and Storage: Controlled Cold-Chain Specification (2–8°C) vs. Ambient-Stable Methyl Ester

The sodium salt carries a defined long-term storage condition of 2–8°C in an airtight container with desiccant, as documented on the Naarini Certificate of Analysis . Chemscene similarly specifies 'Sealed in dry, 2–8°C' storage . This cold-chain requirement is a direct consequence of the carboxylate salt's hygroscopicity and potential for hydrolytic degradation, as noted by Veeprho's characterization that the compound 'may arise as a synthetic intermediate residue or as a hydrolytic or oxidative degradant from pyrimidinone-containing routes' [1]. In contrast, the methyl ester analog (CAS 1190392-23-4) has a predicted boiling point of 304.7±44.0°C and is stable under routine transport conditions, offering a logistical advantage but at the cost of requiring an additional saponification step prior to use in amidation .

Storage stability Cold chain logistics Intermediate handling Shelf-life specification

Process Integration: Sodium Salt Is the Direct Coupling Substrate in Three Distinct Patented Vibegron Routes

The sodium salt appears as the direct coupling partner (designated as compound of Formula III) in the Intas Pharmaceuticals improved process patent (INA 22/2024), where it is reacted at 10 g scale to produce the penultimate intermediate before Boc deprotection to Vibegron [1]. The original Merck patent family (WO2009124167A1, US8399480B2, WO2013062881A1, WO2014150639A1) consistently employs the pyrrolopyrimidine carboxylic acid or its sodium salt as the coupling partner with the cis-2,5-disubstituted pyrrolidine amine [2]. The 2025 Chiron approach publication further validates this by using 'a commercially available pyrrolopyrimidine sodium salt' for the final amidation [3]. The potassium salt (CAS 1421271-12-6) is listed as an alternative but is far less commonly cited in patent examples, suggesting the sodium salt is the industry-preferred form .

Patent analysis Synthetic route Process validation Technology freedom to operate

Priority Procurement and Application Scenarios for Sodium (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate Based on Differentiated Evidence


Generic Vibegron ANDA Development: Single-Step Coupling with Documented Impurity Reference Standard

For generic pharmaceutical manufacturers developing an ANDA for Vibegron, this sodium salt provides a dual-function procurement: it serves as the direct amidation coupling partner (10 g scale demonstrated in patent Example 2 with HATU/TEA in DMF) and simultaneously as the validated reference standard (KSM-II-Impurity) for analytical method validation and quality control [1]. The ≥98% purity with full Certificate of Analysis (HPLC purity, water content, ¹H-NMR, IR, MS) satisfies ICH Q7 requirements for API starting material characterization. The compound's formal designation as both an intermediate and an impurity reference standard simplifies supply chain qualification, as a single vendor qualification package covers both synthetic and analytical procurement needs [2].

Process Development for Scalable Vibegron Manufacture: Preferred Substrate Across Multiple Patent Families

Process chemistry teams scaling Vibegron synthesis should prioritize the sodium salt because it is the only pyrrolopyrimidine-6-carboxylate form explicitly exemplified at multi-gram scale across three independent patent families (Merck-originated US8399480B2/WO2009124167, Intas INA 22/2024, and the 2025 Chiron approach publication) [1]. The convergence of multiple inventors on this specific salt form reduces technology risk. The demonstrated coupling conditions (HATU/TEA in DMF, 0°C to ambient, 2–4 h) provide a validated starting point for process optimization. Note that the sodium salt requires cold-chain storage (2–8°C), which must be factored into facility logistics planning, though the elimination of a pre-activation or saponification step may offset this operational cost [2].

Chiral Purity Control in Vibegron API Manufacturing: (6S) Enantiomer Specification vs. (6R) Impurity Monitoring

Quality control and analytical development groups supporting Vibegron production must procure the (6S) sodium salt (CAS 1421271-01-3) as the productive intermediate while separately sourcing the (6R) enantiomer (Vibegron Impurity 19) as the corresponding impurity marker [1]. The enzymatic synthesis route achieves >99% enantiomeric excess at the chiral precursor stage, and this chiral integrity must be preserved through the amidation coupling step. The availability of both enantiomers as fully characterized reference standards from vendors such as SynZeal and ChemWhat enables robust chiral HPLC or SFC method development for in-process control and final API release testing [2].

Comparative Intermediate Evaluation: Sodium Salt vs. Methyl Ester vs. Free Acid for Vibegron Route Scouting

Medicinal chemistry and route scouting teams evaluating Vibegron synthetic strategies should benchmark the sodium salt against the methyl ester (CAS 1190392-23-4) and the free acid (CAS 1190392-22-3). The sodium salt eliminates the saponification step required for the methyl ester (predicted bp 304.7°C, ambient storage) and the in situ activation required for the free acid (MW 180.16 vs. 202.14 for the sodium salt) [1]. However, the free acid's ambient storage profile and lower molecular weight may offer cost advantages in certain procurement scenarios if the additional process step is acceptable. The potassium salt (CAS 1421271-12-6) remains a theoretical alternative but lacks the patent exemplification and commercial availability breadth of the sodium salt [2].

Quote Request

Request a Quote for sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.